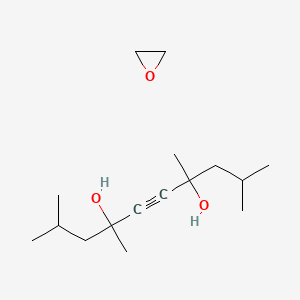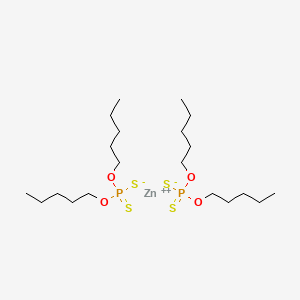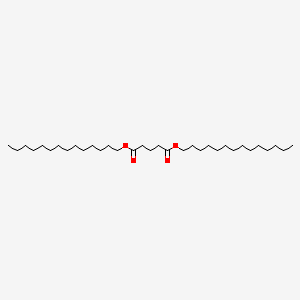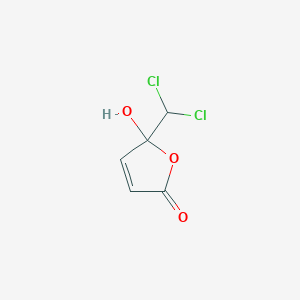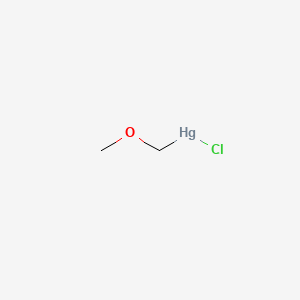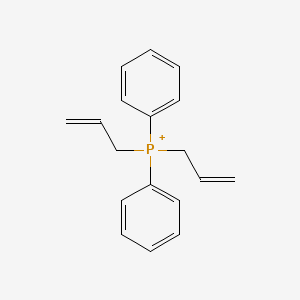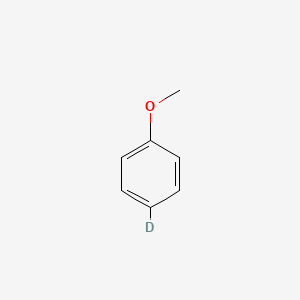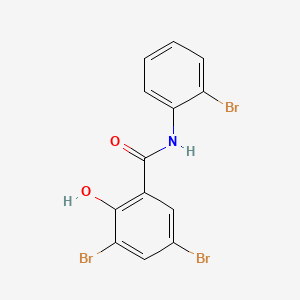
2',3,5-Tribromosalicylanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3,5-Tribromosalicylanilide is a derivative of salicylanilide, characterized by the presence of bromine atoms at the 2’, 3, and 5 positions of the salicylate moiety and at the 4 position of the anilide moiety . This compound is known for its antimicrobial properties and has been used in various applications, including as a bacteriostatic agent in detergents and disinfectants .
准备方法
Synthetic Routes and Reaction Conditions: 2’,3,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55 degrees Celsius or in water containing an emulsifier at 50 to 65 degrees Celsius . The bromination process involves the addition of bromine to the salicylanilide molecule, resulting in the formation of the tribrominated product.
Industrial Production Methods: On an industrial scale, the production of 2’,3,5-Tribromosalicylanilide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency of the process. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions: 2’,3,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2’,3,5-Tribromosalicylanilide with different functional groups replacing the bromine atoms .
科学研究应用
2’,3,5-Tribromosalicylanilide has been extensively studied for its antimicrobial properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to microbial inhibition and as a tool for investigating biological pathways.
Medicine: As an antimicrobial agent in formulations for treating infections.
Industry: In the production of disinfectants, detergents, and other antimicrobial products.
作用机制
The antimicrobial activity of 2’,3,5-Tribromosalicylanilide is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of microbial cells, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
相似化合物的比较
- 3,5-Dibromosalicylanilide
- 4,2’,4’-Trichloro-2-hydroxydiphenyl ether
- Hexachlorophene
Comparison: 2’,3,5-Tribromosalicylanilide is unique due to the specific positioning of the bromine atoms, which enhances its antimicrobial properties compared to other halogenated salicylanilides. For instance, 3,5-Dibromosalicylanilide lacks the additional bromine atom at the 2’ position, which may reduce its efficacy. Similarly, 4,2’,4’-Trichloro-2-hydroxydiphenyl ether, while effective, has a different mechanism of action and spectrum of activity .
属性
CAS 编号 |
4214-44-2 |
|---|---|
分子式 |
C13H8Br3NO2 |
分子量 |
449.92 g/mol |
IUPAC 名称 |
3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |
InChI 键 |
RRNVCFJANVOCCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


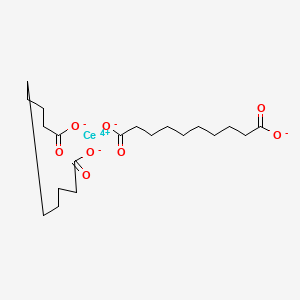

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
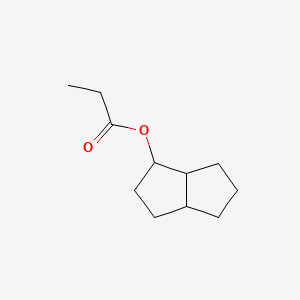
![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
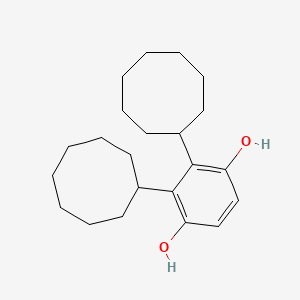
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
